This compound falls under the category of heterocyclic compounds, particularly those containing a four-membered nitrogen-containing ring known as azetidine. Azetidine derivatives are of significant interest due to their biological activities and utility as building blocks in pharmaceutical synthesis. Benzyl 3-aminoazetidine-1-carboxylate can be sourced from various synthetic routes that involve modifications of azetidine frameworks, often used in combinatorial chemistry for drug discovery .
The synthesis of benzyl 3-aminoazetidine-1-carboxylate can be achieved through several methods, typically involving the cyclization of appropriate precursors. A notable method includes:
The specific parameters such as temperature, pressure, and reaction time can vary significantly based on the chosen synthetic route and desired yield.
Benzyl 3-aminoazetidine-1-carboxylate features a unique molecular structure characterized by:
The compound's stereochemistry can also influence its biological activity, making stereochemical analysis important in its characterization.
Benzyl 3-aminoazetidine-1-carboxylate participates in various chemical reactions, including:
These reactions are crucial for developing derivatives with enhanced biological properties or for use in complex synthetic pathways .
The mechanism of action for benzyl 3-aminoazetidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The amino group allows for hydrogen bonding with active sites on proteins, potentially influencing enzyme activity or receptor binding affinity.
Research indicates that azetidine derivatives exhibit various pharmacological activities, including antibacterial and anticancer properties. The specific mechanism often involves modulation of signaling pathways through enzyme inhibition or receptor antagonism .
Benzyl 3-aminoazetidine-1-carboxylate exhibits several notable physical and chemical properties:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm structure and purity:
Benzyl 3-aminoazetidine-1-carboxylate has several scientific applications:
Benzyl 3-aminoazetidine-1-carboxylate (hydrochloride salt) is systematically named as benzyl 3-aminoazetidine-1-carboxylate hydrochloride under IUPAC conventions. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 242.70 g/mol [1] [5]. The structure comprises a four-membered azetidine ring featuring:
Table 1: Key Structural Identifiers
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1203295-44-6 |
| Canonical SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl |
| InChI Key | XUMHHJPWIBFPJM-UHFFFAOYSA-N |
| Protection | N-Cbz group |
| Functionalization | C-3 amino group |
Notably, this compound is frequently misidentified as its isomer 3-aminomethyl-azetidine-1-carboxylic acid benzyl ester (CAS 112257-20-2), which contains an aminomethyl (-CH₂NH₂) side chain instead of the C-3 amino group [4] [6].
The synthesis of azetidines—strained four-membered heterocycles—represents a significant challenge in organic chemistry due to ring instability. Benzyl 3-aminoazetidine-1-carboxylate emerged as a pivotal building block in the late 20th century, coinciding with advances in protective group strategies for strained heterocycles . Key historical milestones include:
This compound’s accessibility enabled systematic studies on azetidine reactivity, revealing unique ring-opening and strain-driven reactions distinct from larger N-heterocycles .
Medicinal Chemistry Applications
Benzyl 3-aminoazetidine-1-carboxylate serves as a precursor to bioactive molecules due to its:
Table 2: Pharmacological Applications of Derived Compounds
| Target Pathway | Role in Drug Design |
|---|---|
| Nicotinamide phosphoribosyltransferase (NAMPT) | Pyridazine/pyridine derivatives as enzyme inhibitors [4] |
| Hedgehog signaling | Nitrogen heterocycle inhibitors for oncology [4] |
| Antibacterial agents | Azetidine-core compounds targeting cell wall synthesis |
Notably, N-Cbz deprotection yields 3-aminoazetidine for direct incorporation into drug candidates like kinase inhibitors .
Organic Synthesis Utility
The compound’s functional groups enable diverse transformations:
Table 3: Key Synthetic Reactions
| Reaction Type | Product Application |
|---|---|
| Nucleophilic substitution | Amides, sulfonamides, ureas |
| Reductive amination | Alkylated azetidines |
| Ring expansion | Pyrrolidines via carbon insertion |
Commercial availability (e.g., EVT-1475029, Ref: 3D-FB156152) underscores its role in accelerating drug discovery [1] . Its synthesis—often starting from 3-bromoazetidine hydrochlorides—remains an active area for optimizing yield and purity [5].
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: